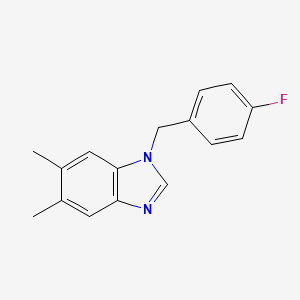

1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a 4-fluorobenzyl group and dimethyl substitutions enhances its chemical properties, making it a compound of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and 5,6-dimethyl-1H-benzimidazole.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

化学反応の分析

Oxidation

-

Methyl Group Oxidation : The 5,6-dimethyl substituents are susceptible to oxidation. Treatment with KMnO₄ in acidic medium converts methyl groups to carboxylic acids, forming 5,6-dicarboxy-1-(4-fluorobenzyl)-1H-benzimidazole .

-

Benzyl Group Oxidation : The 4-fluorobenzyl moiety resists typical oxidation due to fluorine’s inductive effects, but ozonolysis can cleave the benzyl chain under controlled conditions .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole derivative, though this reaction is reversible under aerobic conditions .

Metabolic Transformations

In biological systems, hepatic metabolism involves:

-

Hydroxylation : Cytochrome P450 enzymes hydroxylate the methyl groups (to hydroxymethyl derivatives) or the benzimidazole ring, forming metabolites such as 5-(hydroxymethyl)-6-methyl-1-(4-fluorobenzyl)-1H-benzimidazole .

-

Dealkylation : Enzymatic cleavage of the 4-fluorobenzyl group yields 5,6-dimethyl-1H-benzimidazole as a primary metabolite .

Ring-Opening and Rearrangement Reactions

Under extreme conditions:

-

Acidic Hydrolysis : Prolonged exposure to HCl (conc.) at elevated temperatures cleaves the benzimidazole ring, yielding 4-fluoro-N-(2,3-dimethylphenyl)acetamide .

-

Thermal Rearrangement : Heating above 200°C induces a Dimroth rearrangement, forming a quinazoline derivative via ring expansion .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With a boronic acid partner, the 2-position of the benzimidazole undergoes arylation when activated by a directing group (e.g., -NH₂) .

-

Buchwald-Hartwig Amination : Introduces amino groups at the 2-position using Pd(OAc)₂/XPhos catalytic systems .

Stability and Degradation

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives, including 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole moieties can act against a range of pathogens:

- Mechanisms of Action : The benzimidazole core interacts with microbial targets, inhibiting essential biological processes. For instance, studies have demonstrated that certain derivatives exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Case Study : A study synthesized various fluoro-benzimidazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated significant antimicrobial effects, suggesting that the introduction of fluorine atoms enhances bioactivity .

Anticancer Properties

The anticancer potential of this compound is another area of significant interest:

- Targeting Cancer Pathways : Benzimidazole derivatives are known to inhibit key enzymes and pathways involved in cancer progression. For example, compounds have been identified that target vascular endothelial growth factor receptors and histone deacetylases, which are crucial in cancer cell proliferation .

- Research Findings : A comprehensive review highlighted several benzimidazole derivatives with notable cytotoxic effects on various cancer cell lines. The incorporation of specific substituents like fluorine was found to enhance their potency .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the anti-inflammatory properties of benzimidazole derivatives have been explored:

- Inflammation Pathways : Compounds like this compound may exert their effects by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .

- Experimental Evidence : Studies have reported that certain benzimidazole derivatives significantly reduce edema in animal models compared to standard anti-inflammatory drugs like diclofenac .

Summary of Applications

作用機序

The mechanism of action of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, leading to altered cellular functions. For example, it may inhibit enzyme activity, leading to the disruption of metabolic pathways.

類似化合物との比較

1-(4-Fluorobenzyl)-1H-benzimidazole: Lacks the dimethyl substitutions.

5,6-Dimethyl-1H-benzimidazole: Lacks the 4-fluorobenzyl group.

1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(4-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is unique due to the combined presence of the 4-fluorobenzyl group and dimethyl substitutions, which enhance its chemical stability and biological activity compared to its analogs.

生物活性

1-(4-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and antimicrobial properties.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorobenzyl group and the dimethyl substitutions at positions 5 and 6 contribute to its unique biological profile. Benzimidazoles are recognized for their ability to interact with biological targets such as DNA and various enzymes.

Anticancer Activity

Numerous studies have documented the anticancer properties of benzimidazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 2.12 ± 0.21 | |

| MCF-7 (Breast cancer) | 5.13 ± 0.97 | |

| HCC827 | 6.26 ± 0.33 | |

| NCI-H358 | 6.48 ± 0.11 |

In particular, the compound exhibited an IC50 value of 2.12 μM against the A549 lung cancer cell line, indicating potent activity compared to other tested compounds in the same class . The structure-activity relationship (SAR) analysis suggests that modifications on the benzimidazole scaffold can enhance its anticancer efficacy.

The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival, such as aromatase . Additionally, these compounds may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | |

| Escherichia coli | 62.5 μg/ml | |

| Candida albicans | 250 μg/ml |

The compound's antibacterial activity was evaluated using broth microdilution methods, revealing significant efficacy against pathogenic strains. The presence of specific substituents on the benzimidazole ring is believed to enhance its binding affinity to microbial targets.

Case Studies and Research Findings

Research has highlighted various derivatives of benzimidazole that exhibit distinct biological activities:

- Antitumor Studies : In a comparative study involving multiple benzimidazole derivatives, those with electron-withdrawing groups like fluorine showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : A study focusing on the synthesis of new benzimidazole derivatives reported that compounds with halogen substitutions demonstrated superior antibacterial properties against resistant strains .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXNLJKEAXJWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。